![molecular formula C10H14FNO B1532923 (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol CAS No. 1379375-33-3](/img/structure/B1532923.png)
(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol
Overview
Description
The compound (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol
is a complex organic molecule. It contains a fluorophenyl group, a methanol group, and a dimethylamino group . The exact properties and applications of this specific compound are not widely documented in the available literature.
Molecular Structure Analysis
The molecular structure of(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol
is complex, with multiple functional groups. The presence of a dimethylamino group and a methanol group attached to a fluorophenyl ring suggests potential for interesting chemical properties .
Scientific Research Applications
Molecular Logic Devices
A study focused on the photophysical properties of triarylpyrazolines, incorporating a "receptor1-fluorophore-spacer-receptor2" format, demonstrated applications in molecular logic devices based on photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms. The dimethylamino moiety's protonation at specific pH levels led to significant fluorescence, illustrating its potential in pH-driven molecular logic devices (Zammit et al., 2015).
Fluorescence Detection
Research on acridine derivatives showed remarkable selectivity and sensitivity towards Zn(2+) and Cd(2+) ions in methanol, leveraging the quenching of the present PET effect for enhanced emission intensity. This study underscores the compound's utility in selective fluorescence detection (Visscher et al., 2016).
Catalytic Processes
A catalytic system using La3+ for the methanolysis of S-aryl methylphosphonothioates presented a methodology potentially useful for the decontamination of toxic byproducts from chemical warfare agents. This highlights the application of such compounds in enhancing catalytic efficiency and safety in chemical reactions (Dhar et al., 2011).
Optical Properties
Studies on N-Aryl Stilbazolium Dyes have elucidated their quadratic nonlinear optical properties, indicating their significant potential in optical applications. The research demonstrates how varying substituents can affect the materials' optical behavior, suggesting uses in photonic and electro-optic devices (Liu et al., 2008).
Methanol Production and Utilization
Methanol, derived from processes involving compounds like "(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol," is explored for its vast applications, including as a clean-burning fuel, in chemical synthesis, and in reducing CO2 emissions. The conversion of CO2 to methanol presents a method for CO2 emission reduction, and methanol's role as an energy carrier for hydrogen storage and conservation is particularly noted. These applications are foundational in the shift towards more sustainable energy and chemical production processes (Dalena et al., 2018).
Mechanism of Action
Target of Action
It contains a dimethylamine group , which is known to interact with various biological targets. Dimethylamine is used as a raw material for the production of many agrichemicals and pharmaceuticals . It is also used as a precursor for the preparation of amido derivatives .
Mode of Action
For instance, dimethylamine is a weak base and can react with acids to form salts . This property could potentially influence its interaction with biological targets.
Biochemical Pathways
For example, it has been observed in the amino acids and short-chain fatty acid metabolism pathways .
Pharmacokinetics
For example, dimethylamine is a small, polar molecule that is soluble in water , which could potentially affect its absorption and distribution in the body.
properties
IUPAC Name |
[3-[(dimethylamino)methyl]-5-fluorophenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12(2)6-8-3-9(7-13)5-10(11)4-8/h3-5,13H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRWMUBSJYTETD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.